![molecular formula C15H27O3PS B14253963 [11-(Thiophen-3-yl)undecyl]phosphonic acid CAS No. 495418-17-2](/img/structure/B14253963.png)
[11-(Thiophen-3-yl)undecyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[11-(Thiophen-3-yl)undecyl]phosphonic acid is a chemical compound characterized by the presence of a thiophene ring attached to an undecyl chain, which is further connected to a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [11-(Thiophen-3-yl)undecyl]phosphonic acid typically involves the reaction of thiophene derivatives with undecylphosphonic acid. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where thiophene is coupled with an undecylphosphonic acid precursor under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[11-(Thiophen-3-yl)undecyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phosphonic acid group, potentially converting it to phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring or the phosphonic acid group .
Scientific Research Applications
[11-(Thiophen-3-yl)undecyl]phosphonic acid has several scientific research applications:
Mechanism of Action
The mechanism by which [11-(Thiophen-3-yl)undecyl]phosphonic acid exerts its effects is primarily through its ability to form strong bonds with metal oxide surfaces. The phosphonic acid group binds to the metal oxide, while the thiophene ring provides a functional surface for further interactions . This dual functionality allows it to act as a versatile linker in various applications, facilitating the formation of stable and functionalized surfaces .
Comparison with Similar Compounds
Similar Compounds
[11-(Thiophen-2-yl)undecyl]phosphonic acid: Similar structure but with the thiophene ring attached at a different position.
[11-(Furan-3-yl)undecyl]phosphonic acid: Contains a furan ring instead of a thiophene ring.
[11-(Pyrrole-3-yl)undecyl]phosphonic acid: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
[11-(Thiophen-3-yl)undecyl]phosphonic acid is unique due to the specific positioning of the thiophene ring, which influences its electronic properties and reactivity. The presence of the phosphonic acid group enhances its binding affinity to metal oxides, making it particularly useful for applications requiring strong surface adhesion and functionalization .
Properties
CAS No. |
495418-17-2 |
|---|---|
Molecular Formula |
C15H27O3PS |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
11-thiophen-3-ylundecylphosphonic acid |
InChI |
InChI=1S/C15H27O3PS/c16-19(17,18)12-9-7-5-3-1-2-4-6-8-10-15-11-13-20-14-15/h11,13-14H,1-10,12H2,(H2,16,17,18) |
InChI Key |
KFWIYJHKKSEKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


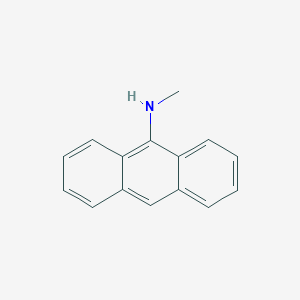
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
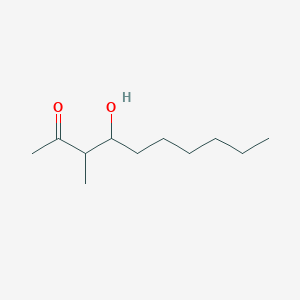
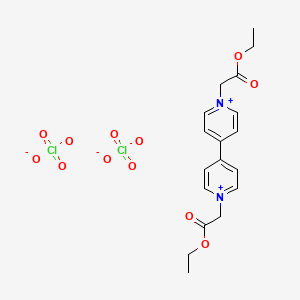
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
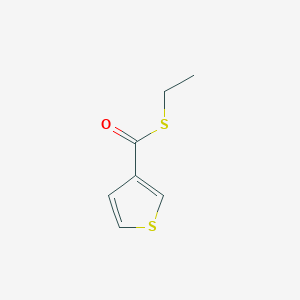
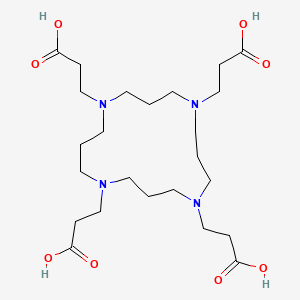
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
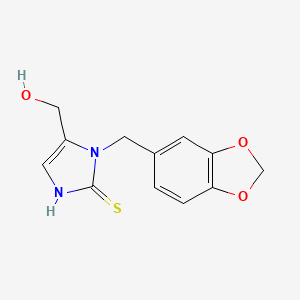
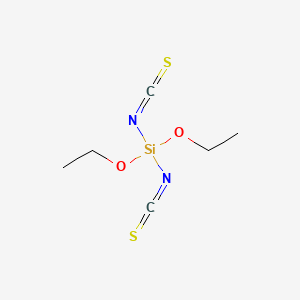
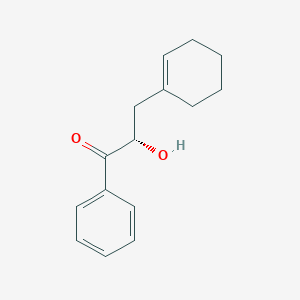
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
